molecular formula C21H18FN5O2S B2379520 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2379520
M. Wt: 423.5 g/mol
InChI Key: DYSBYAQONKIWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-270329 is a chemical compound known for its inhibitory effects on protein kinases. It is often used in scientific research to study various biochemical pathways and mechanisms .

Chemical Reactions Analysis

WAY-270329 undergoes various chemical reactions, including oxidation, reduction, and substitutionThe major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-270329 has a wide range of applications in scientific research. It is used in:

    Chemistry: As a tool to study protein kinase inhibition and related biochemical pathways.

    Biology: To investigate cellular processes and signal transduction mechanisms.

    Medicine: Potential therapeutic applications in diseases where protein kinases play a crucial role.

    Industry: Used in the development of new drugs and biochemical assays.

Mechanism of Action

WAY-270329 exerts its effects by inhibiting protein kinases, which are enzymes that play a critical role in various cellular processes. The compound binds to the active site of the kinase, preventing its activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

WAY-270329 is unique in its specific inhibitory effects on certain protein kinases. Similar compounds include other kinase inhibitors, but WAY-270329’s particular structure and binding affinity make it distinct. Some similar compounds are:

  • Imatinib
  • Gefitinib
  • Erlotinib These compounds also inhibit protein kinases but differ in their specific targets and mechanisms of action .

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-17-9-3-14(4-10-17)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBYAQONKIWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.